

Application Notes and Protocols for CTA018 in Cell Culture Studies

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Compound of Interest

Compound Name: Lunacalcipol

Cat. No.: B1675441

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Introduction

CTA018 is a novel Vitamin D analog characterized by a dual mechanism of action, positioning it as a "Vitamin D Signal Amplifier".^[1] It functions as a potent agonist for the Vitamin D Receptor (VDR) and a robust inhibitor of the enzyme CYP24A1, which is responsible for the catabolism of vitamin D.^{[1][2][3][4]} Preclinical evidence suggests that CTA018 can suppress the proliferation of rapidly dividing cells and inhibit the secretion of pro-inflammatory cytokines. These attributes make CTA018 a compound of significant interest for research in areas such as chronic kidney disease and psoriasis.

These application notes provide detailed protocols for designing and executing cell culture experiments to investigate the biological activities of CTA018.

Mechanism of Action

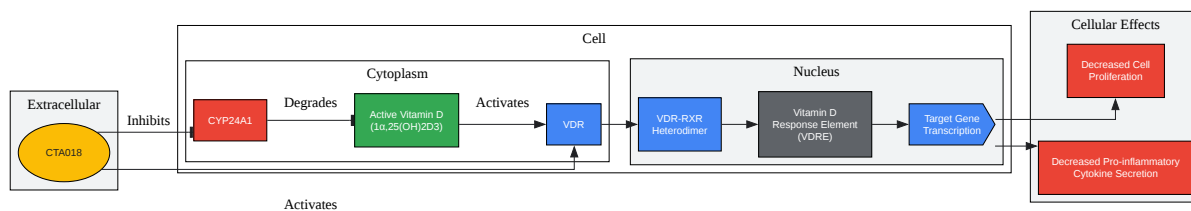
CTA018 exerts its biological effects through a dual pathway:

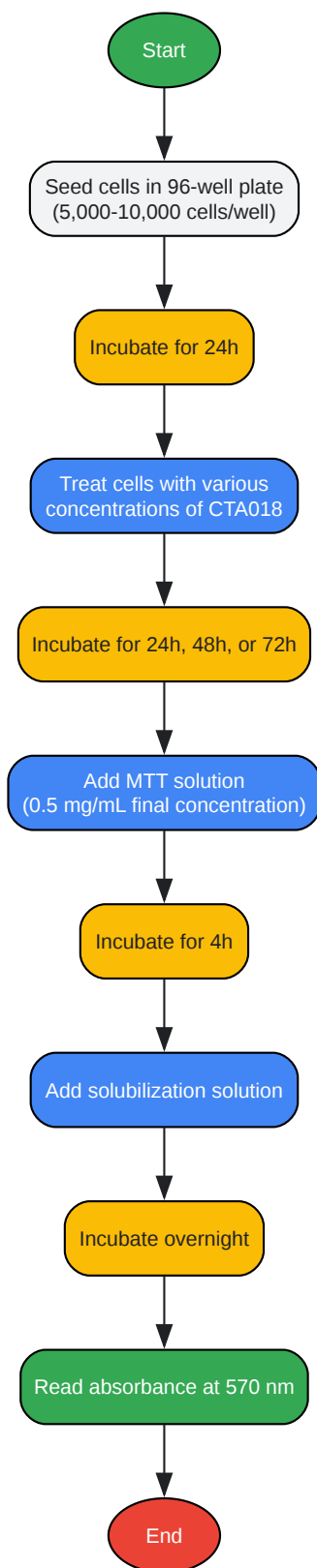
- **VDR Agonism:** CTA018 binds to and activates the Vitamin D Receptor. This activation leads to the suppression of parathyroid hormone (PTH) secretion. The sulfonic group in the side chain of CTA018 plays a critical role in its agonistic activity on VDR.

- **CYP24A1 Inhibition:** CTA018 potently inhibits CYP24A1, the primary enzyme responsible for the degradation of the active form of vitamin D. This inhibition leads to an increase in the intracellular levels and prolonged activity of the vitamin D hormone.

This combined action amplifies the vitamin D signaling pathway, leading to its therapeutic effects.

Signaling Pathway Diagram





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